1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole
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Overview
Description
1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole is a compound that features both trifluoromethyl and trimethylsilyl groups. These functional groups are known for their significant roles in enhancing the chemical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of specialized equipment and controlled environments to maintain the desired reaction conditions. The exact details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and trimethylsilyl groups on biological systems.
Medicine: The compound’s properties make it a potential candidate for drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Industry: In industrial applications, the compound can be used in the production of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The trimethylsilyl group can provide steric protection, increasing the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]benzene: This compound shares similar functional groups but has a benzene ring instead of a pyrazole ring.
Difluoro(trimethylsilyl)acetonitrile: This compound contains a difluoromethyl group and a trimethylsilyl group, making it a useful reagent in organic synthesis.
Uniqueness
1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole is unique due to its combination of trifluoromethyl and trimethylsilyl groups on a pyrazole ring. This combination provides a distinct set of chemical properties, such as increased stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H13F3N2Si |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
trimethyl-[2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethynyl]silane |
InChI |
InChI=1S/C10H13F3N2Si/c1-16(2,3)7-5-9-4-6-15(14-9)8-10(11,12)13/h4,6H,8H2,1-3H3 |
InChI Key |
ZLKYFFAACCOQCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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